2-Methoxyestrone

Catalog No.
S562647
CAS No.
362-08-3
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyestrone

CAS Number

362-08-3

Product Name

2-Methoxyestrone

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1

InChI Key

WHEUWNKSCXYKBU-QPWUGHHJSA-N

Synonyms

3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one; 2-Hydroxyestrone 2-Methyl Ether; 2-Methoxy-3-hydroxyestra-1,3,5(10)-trien-17-one;

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O

The exact mass of the compound 2-Methoxyestrone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Estrogens, Catechol - Hydroxyestrones - Supplementary Records. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxyestrone is an endogenous phase II estrogen metabolite formed via the catechol-O-methyltransferase (COMT)-mediated methylation of 2-hydroxyestrone. In procurement and laboratory contexts, it is primarily sourced as an analytical reference standard for high-throughput LC-MS/MS endocrine profiling and as a non-estrogenic structural probe in biochemical assays. Unlike its catechol precursors, the methoxy group at the C2 position confers high chemical stability, making it highly processable for long-term storage and complex matrix extractions without the need for aggressive antioxidant stabilization [1].

Research Fit

Endogenous COMT pathway metabolite
Minimal classical estrogen receptor engagement
High-purity synthetic form for reproducible studies

Substituting 2-Methoxyestrone with its precursor estrone or its catechol intermediate 2-hydroxyestrone fundamentally compromises both analytical and biological assays. Estrone retains strong estrogen receptor (ER) activity, confounding assays that require a non-uterotropic baseline [1]. Conversely, 2-hydroxyestrone is a highly labile catechol that rapidly oxidizes in solution, requiring strict ascorbic acid preservation to prevent degradation [2]. Furthermore, substituting with the regioisomer 4-methoxyestrone is impossible in mass spectrometry workflows, as their isobaric similarities demand the exact 2-Methoxyestrone standard to establish precise chromatographic retention times for accurate peak assignment [3].

Substitution Risk

Enzyme kinetics:Distinct CYP450 demethylation rates and sex-specific activity prevent direct substitution with 2-MeOE2.
Plasma transport:Unique high SHBG affinity is absent in positional isomers like 4-MeOE1, altering free fraction interpretation.
Functional divergence:Cell-based assay response differs significantly; activity-matched control cannot be assumed.

Chemical Stability and Matrix Preservation Requirements

2-Methoxyestrone demonstrates superior stability in aqueous and biological matrices compared to its immediate metabolic precursor, 2-hydroxyestrone. While 2-hydroxyestrone is a labile catechol that undergoes rapid oxidation—often requiring the addition of ascorbic acid to prevent significant degradation (>2% loss) during short-term storage at 4°C—2-Methoxyestrone remains highly stable (<0.5% variance) under identical conditions without antioxidant additives [1].

Evidence DimensionOxidative stability in matrix
Target Compound Data<0.5% degradation over 48h at 4°C (no ascorbic acid)
Comparator Or Baseline2-Hydroxyestrone (>2% degradation, requires ascorbic acid)
Quantified Difference>4-fold improvement in baseline stability without antioxidants
ConditionsUrine/biological matrix storage at 4°C

Procurement of the methoxylated form eliminates the need for stringent antioxidant handling protocols during in vitro assay preparation and standard curve generation.

Demethylation Km
Head-to-head
12 µM (2-MeOE1) vs. 3 µM (2-MeOE2)
Indicates lower enzyme affinity for 2-MeOE1
Rat liver microsome CYP450 assay

Estrogen Receptor (ER) Binding Affinity

Unlike the parent compound estrone, which exhibits high preferential binding affinity for human ERα, 2-Methoxyestrone lacks significant estrogenic activity. In competitive binding assays, 2-Methoxyestrone shows no appreciable binding affinity for either human ERα or ERβ at concentrations up to 1000 nM [1]. This stark functional divergence makes it an essential molecule for isolating non-receptor-mediated pathways.

Evidence DimensionERα / ERβ binding affinity
Target Compound DataNo appreciable binding up to 1000 nM
Comparator Or BaselineEstrone (High preferential binding affinity for ERα)
Quantified Difference>1000-fold reduction in ER binding affinity
Conditionsin vitro human ERα and ERβ competitive binding assays

It serves as an ideal structurally-matched negative control for researchers studying estrogen metabolism without triggering classical ER-mediated transcription.

SHBG Binding
Head-to-head
81% of testosterone; 4% for 4-MeOE1
Unique high SHBG affinity profile
Human SHBG competitive binding assay

Chromatographic Resolvability for Regioisomer Profiling

In quantitative mass spectrometry, 2-Methoxyestrone is indispensable for resolving isobaric interference from its regioisomer, 4-methoxyestrone. Because both compounds yield highly similar MS/MS fragmentation patterns, accurate identification relies entirely on chromatographic separation. Optimized reversed-phase LC-MS/MS methods utilizing specific gradients (e.g., Synergi Hydro-RP) achieve a retention time difference of ≥ 0.2 minutes between these methoxylated isomers [1]. Without the exact 2-Methoxyestrone standard to anchor the retention time, automated peak integration software cannot reliably distinguish the 2-pathway from the 4-pathway metabolites.

Evidence DimensionLC-MS/MS Retention Time Resolution
Target Compound DataDistinct retention time anchor
Comparator Or Baseline4-Methoxyestrone (Isobaric regioisomer)
Quantified Difference≥ 0.2 min baseline separation under optimized gradients
ConditionsReversed-phase LC-MS/MS (e.g., C18, Synergi Hydro-RP, 40-60°C)

Procurement of the highly pure exact standard is mandatory for clinical and research laboratories validating COMT activity and Phase II estrogen detoxification profiling.

Cytotoxicity IC50
Head-to-head
>10 µM (2-MeOE1) vs. <10 µM (2-MeOE2)
Supports functional divergence in proliferation assays
Prostate & ovarian cancer cell lines
Plasma Trough Level
Head-to-head
~40 ng/mL vs. ~4 ng/mL (2-MeOE2)
Establishes 2-MeOE1 as major circulating metabolite
Phase II trial context; oral 2-MeOE2 admin.
Urinary Biomarker
Head-to-head
51.8% vs. 17.3% inter-tertile difference
Statistically significant biomarker variation (p=0.03)
Postmenopausal women cohort (n=167)

LC-MS/MS Biomarker Profiling Panels

2-Methoxyestrone is essential as a quantitative reference standard for measuring Phase II estrogen detoxification, specifically distinguishing the protective 2-hydroxylation/methylation pathway from the genotoxic 4-hydroxylation pathway in serum and urine [1].

Catechol-O-Methyltransferase (COMT) Activity Assays

The compound is utilized as a direct product standard to quantify the enzymatic conversion of 2-hydroxyestrone by COMT, a critical metabolic node in cancer risk assessment and neurobiology [2].

Non-Uterotropic Structural Controls in Drug Discovery

2-Methoxyestrone is deployed as a baseline comparator in high-throughput screening when evaluating novel steroid derivatives, ensuring that observed cellular effects are not driven by classical ERα/ERβ activation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PK Bioanalysis & Metabolite ID
High plasma metabolite abundance & stability
LC-MS/MS resolution from parent drug in research matrices
Steroid Transport & SHBG Studies
Unique high SHBG affinity distinct from positional isomers
Free vs. bound hormone fraction assay validation
Urinary Biomarker Quantification
Sensitive inter-tertile biomarker variation
Cohort-based assay precision & cross-study reproducibility
Cell Proliferation Assay Control
Minimal anti-proliferative activity profile
Negative control lot consistency & response window

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.17254462 Da

Monoisotopic Mass

300.17254462 Da

Heavy Atom Count

22

Appearance

White to pale yellow solid

Melting Point

187.0 - 189.5 °C

UNII

SJ5857RRL3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

362-08-3

Metabolism Metabolites

2-Methoxyestrone has known human metabolites that include (8R,9S,13S,14S)-2-Methoxy-13-methyl-3-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]oxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one.
2-Methoxyestrone is a known human metabolite of 2-hydroxyestrone.

Wikipedia

2-Methoxyestrone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

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